molecular formula C17H22N2 B8645681 [(4-Dimethylaminophenyl)methyl](3,4-dimethylphenyl)amine

[(4-Dimethylaminophenyl)methyl](3,4-dimethylphenyl)amine

Cat. No. B8645681
M. Wt: 254.37 g/mol
InChI Key: SKNYKTPVXGSEJC-UHFFFAOYSA-N
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Patent
US07105567B2

Procedure details

By the reaction and treatment in the same manner as in Preparation Example 1 using 4-dimethylaminobenzaldehyde (1.5 g) and 3,4-dimethylaniline (1.2 g) as starting materials, [(4-dimethylaminophenyl)methyl](3,4-dimethylphenyl)amine (1.4 g) was obtained. melting point: 73–75° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[CH3:12][C:13]1[CH:14]=[C:15]([CH:17]=[CH:18][C:19]=1[CH3:20])[NH2:16]>>[CH3:1][N:2]([CH3:11])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH:16][C:15]2[CH:17]=[CH:18][C:19]([CH3:20])=[C:13]([CH3:12])[CH:14]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CN(C1=CC=C(C=O)C=C1)C
Name
Quantity
1.2 g
Type
reactant
Smiles
CC=1C=C(N)C=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction and treatment in the same manner

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)CNC1=CC(=C(C=C1)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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